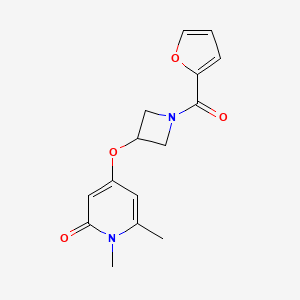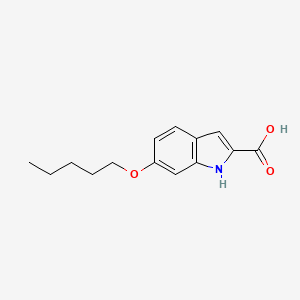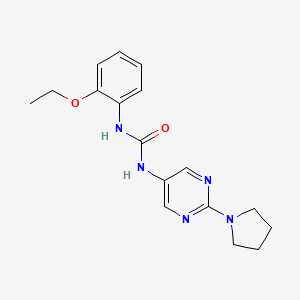![molecular formula C8H12ClNO3 B3018898 2-Methyl-5-[(methylamino)methyl]furan-3-carboxylic acid hydrochloride CAS No. 1955530-63-8](/img/structure/B3018898.png)
2-Methyl-5-[(methylamino)methyl]furan-3-carboxylic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-5-[(methylamino)methyl]furan-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C8H12ClNO3 and a molecular weight of 205.64 g/mol This compound is characterized by the presence of a furan ring substituted with a methyl group, a methylamino group, and a carboxylic acid group, which is further converted to its hydrochloride salt form
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-[(methylamino)methyl]furan-3-carboxylic acid hydrochloride typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Substitution Reactions: The introduction of the methyl and methylamino groups can be achieved through substitution reactions. For instance, methylation can be carried out using methyl iodide in the presence of a base.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the Kolbe-Schmitt reaction.
Formation of Hydrochloride Salt: The final step involves converting the carboxylic acid to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for efficient heat and mass transfer, employing catalysts to increase reaction rates, and implementing purification techniques such as crystallization and chromatography to obtain high-purity products.
化学反应分析
Types of Reactions
2-Methyl-5-[(methylamino)methyl]furan-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The methylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-3-carboxylic acid derivatives, while reduction can produce furan-3-methanol derivatives.
科学研究应用
2-Methyl-5-[(methylamino)methyl]furan-3-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It can be used in the study of biochemical pathways and enzyme interactions due to its structural similarity to naturally occurring compounds.
Medicine: The compound’s derivatives may have potential therapeutic applications, including as intermediates in drug synthesis.
Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-Methyl-5-[(methylamino)methyl]furan-3-carboxylic acid hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to participate in hydrogen bonding, electrostatic interactions, and hydrophobic interactions, which can modulate the activity of biological molecules. The specific pathways involved depend on the context of its application, such as its role as an enzyme inhibitor or receptor agonist/antagonist.
相似化合物的比较
Similar Compounds
2-Methylfuran-3-carboxylic acid: Lacks the methylamino group, resulting in different chemical reactivity and biological activity.
5-Methyl-2-furancarboxylic acid: Similar structure but with different substitution patterns, affecting its properties and applications.
3-Methyl-2-furancarboxylic acid: Another isomer with distinct chemical and biological characteristics.
Uniqueness
2-Methyl-5-[(methylamino)methyl]furan-3-carboxylic acid hydrochloride is unique due to the presence of both a methylamino group and a carboxylic acid group on the furan ring. This combination of functional groups imparts specific chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
2-methyl-5-(methylaminomethyl)furan-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3.ClH/c1-5-7(8(10)11)3-6(12-5)4-9-2;/h3,9H,4H2,1-2H3,(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASNMQQRJLXROSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)CNC)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[1-(Cyclopropylmethyl)pyrrolidin-3-yl]but-2-ynamide](/img/structure/B3018816.png)
![5'-Bromo-2',3'-dihydrospiro[cyclopropane-1,1'-indene]-3-amine hydrochloride](/img/structure/B3018817.png)
![4-Amino-N-[3-(dimethylamino)propyl]-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide](/img/structure/B3018819.png)

![N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-2-phenoxyacetamide](/img/structure/B3018821.png)
![Methyl (E)-4-oxo-4-[3-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]but-2-enoate](/img/structure/B3018824.png)
![2,5-dichloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B3018825.png)

![1-(3,4-Dimethylphenyl)sulfonyl-2-[2-(4-methoxyphenyl)ethyl]guanidine](/img/structure/B3018831.png)
![(3-Cyclobutyl-1-bicyclo[1.1.1]pentanyl)methanol](/img/structure/B3018832.png)
![ethyl 2-(2-(2-(pyrazine-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)acetamido)benzoate](/img/structure/B3018833.png)

![2-{[6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(thiophen-2-yl)ethan-1-one](/img/structure/B3018835.png)
![4-Cyclopropyl-6-[(1,1,1-trifluoropropan-2-yl)oxy]pyrimidine](/img/structure/B3018837.png)
